molecular formula C9H12ClNO B6157987 (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride CAS No. 1965309-67-4

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride

Cat. No. B6157987
CAS RN: 1965309-67-4
M. Wt: 185.7
InChI Key:
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Description

“(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride” is a compound that belongs to the class of isoindolines . Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of isoindoline derivatives can be achieved by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12N2 . The average mass is 148.205 Da and the monoisotopic mass is 148.100052 Da .

Scientific Research Applications

Methanol in Fixation and Preservation

Methanol is used in biological fixation processes to preserve the structural integrity of tissues for microscopic examination. A notable fixation method is Methacarn (methanol-Carnoy) fixation, where methanol is preferred over ethanol due to its ability to significantly raise the shrinkage temperature of collagen, preserving tissue morphology and enhancing the visibility of cellular components, especially in endothelial and epithelial cells (Puchtler et al., 1970).

Methanol as a Clean-Burning Fuel

Methanol's potential as a clean-burning fuel is explored, highlighting its low emissions and versatility in applications ranging from combustion fuel to fuel additives. It is also considered for use in integrated gasification combined cycle power stations as a peaking fuel, offering environmental benefits due to its clean combustion properties (Cybulski, 1994).

Methanol in Fuel Cells

The role of methanol in fuel cells, particularly methanol-air fuel cells, has been reviewed, focusing on methanol oxidation mechanisms at platinum electrodes in acid electrolytes. Methanol serves as a practical fuel due to its ability to be oxidized efficiently, although challenges in catalyst development for improved activity and selectivity are noted (Hampson et al., 1979).

Methanol in Hydrogen Production

The thermochemical conversion of methanol to hydrogen is explored as a sustainable approach to hydrogen production. This review highlights various production pathways, catalyst development, and reactor technologies that enhance the efficiency and selectivity of hydrogen production from methanol (García et al., 2021).

Methanol's Role in Environmental Toxicology

The environmental and toxicological implications of methanol and other carrier solvents in aquatic organisms are critically reviewed. This includes an examination of methanol's effects on the reproduction of certain fish species and the impact of methanol on biomarkers of endocrine disruption (Hutchinson et al., 2006).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride involves the reduction of 2,3-dihydro-1H-isoindole-1-carboxylic acid followed by the conversion of the resulting carboxylic acid to the corresponding acid chloride. The acid chloride is then reacted with methanol to yield the final product as a hydrochloride salt.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-1-carboxylic acid", "Thionyl chloride", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-isoindole-1-carboxylic acid in thionyl chloride and heat the mixture to reflux for 2 hours to form the acid chloride.", "Step 2: Cool the reaction mixture and add diethyl ether to precipitate the acid chloride.", "Step 3: Dissolve the acid chloride in methanol and add a catalytic amount of hydrochloric acid.", "Step 4: Add sodium borohydride to the reaction mixture and stir for 2 hours to reduce the carboxylic acid to the corresponding alcohol.", "Step 5: Quench the reaction with water and extract the product with diethyl ether.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.", "Step 7: Dissolve the crude product in hydrochloric acid and recrystallize to obtain the final product as a hydrochloride salt." ] }

CAS RN

1965309-67-4

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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